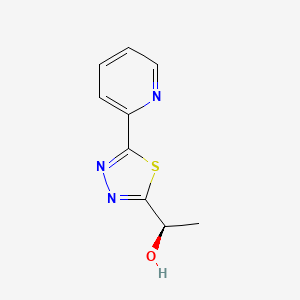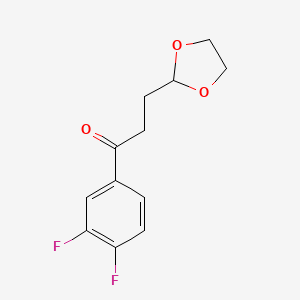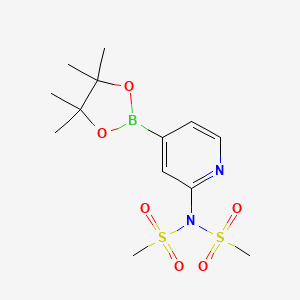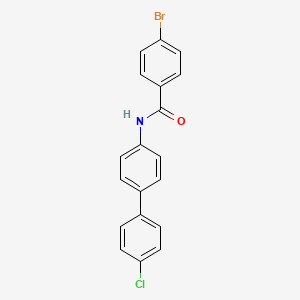
(R)-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol is a chiral compound that features a pyridine ring and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyridine derivative with a thiadiazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiadiazole ring or the pyridine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions on the pyridine ring can introduce various functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, ®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities .
Mécanisme D'action
The mechanism of action of ®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol include other thiadiazole derivatives and pyridine-containing compounds. Examples include:
- 1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-one
- 2-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanol
Uniqueness
The uniqueness of ®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol lies in its chiral nature and the specific arrangement of the pyridine and thiadiazole rings. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C9H9N3OS |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
(1R)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethanol |
InChI |
InChI=1S/C9H9N3OS/c1-6(13)8-11-12-9(14-8)7-4-2-3-5-10-7/h2-6,13H,1H3/t6-/m1/s1 |
Clé InChI |
QVFNPVLMBMMLFR-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=NN=C(S1)C2=CC=CC=N2)O |
SMILES canonique |
CC(C1=NN=C(S1)C2=CC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B12993004.png)
![Benzo[c][1,2,5]oxadiazol-4-ylmethanamine](/img/structure/B12993009.png)


![1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid](/img/structure/B12993018.png)


![1-(tert-Butyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12993031.png)



![2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide](/img/structure/B12993054.png)
![7-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12993060.png)

